![molecular formula C19H29N5O2 B2876360 9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-20-1](/img/structure/B2876360.png)
9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, polarity, and reactivity .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthetic Pathways and Derivatives : The synthesis of related pyrimido[1,2,3-cd]purine diones involves cycloaddition reactions, showcasing the chemical versatility of these compounds for creating a range of derivatives. For example, the cycloaddition of substituted alkyl azides to the terminal triple bond of specific pyrimido derivatives can produce regioisomers with potential for further chemical modifications (Ondrej Šimo et al., 2000).
Natural Product Synthesis : In the realm of natural product synthesis, purine alkaloids have been isolated from marine organisms, demonstrating the occurrence and biological relevance of purine derivatives in nature (S. Qi et al., 2008).
Medicinal Chemistry Applications
Anticancer and Antiinflammatory Properties : Certain derivatives exhibit significant biological activities. For instance, substituted analogues based on pyrimidopurinediones ring systems have shown antiinflammatory activity and cyclooxygenase inhibitory activity in in vitro models, hinting at their potential therapeutic applications (J. Kaminski et al., 1989).
Mechanism of Action
Target of Action
The primary targets of CCG-33340 are the RhoA transcriptional signaling pathway and myocardin-related transcription factor A (MRTF-A) . RhoA is a small GTPase protein known to regulate various cellular functions, including cell adhesion, migration, and proliferation . MRTF-A, on the other hand, plays a vital role in epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Mode of Action
CCG-33340 interacts with its targets by inhibiting the nuclear accumulation of MRTF-A . It acts downstream of Rho, blocking transcription stimulated by various proteins involved in the RhoA pathway . This suggests that CCG-33340 may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .
Biochemical Pathways
CCG-33340 affects the Rho/SRF pathway, which is involved in various cellular processes such as cell adhesion, migration, and invasion . By inhibiting this pathway, CCG-33340 can potentially disrupt these processes, thereby affecting the progression of diseases such as cancer .
Pharmacokinetics
These properties are key to understanding the compound’s bioavailability and its overall effect on the body .
Result of Action
The inhibition of the Rho/SRF pathway by CCG-33340 leads to a reduction in the nuclear accumulation of MRTF-A . This results in the downregulation of genes regulated by this transcription factor, leading to the repression of various cellular processes . Furthermore, CCG-33340 has been shown to modulate mitochondrial functions, leading to a significant reduction in oxidative phosphorylation .
Safety and Hazards
properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13(2)12-24-17(25)15-16(21(3)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZHXXVUAIPSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

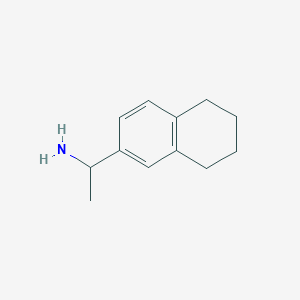
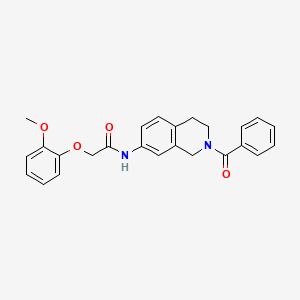

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)
![1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one](/img/structure/B2876288.png)
![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)
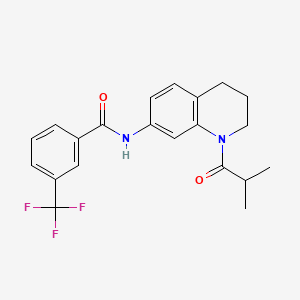
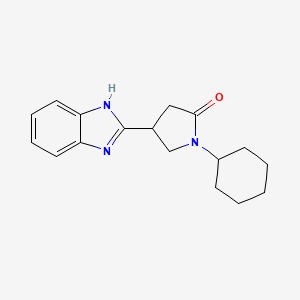

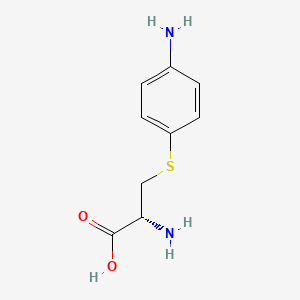
![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)
![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)